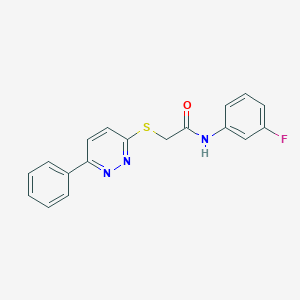

N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c19-14-7-4-8-15(11-14)20-17(23)12-24-18-10-9-16(21-22-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJOPWQUZKQZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

A widely reported method involves the reaction of 6-phenylpyridazin-3-thiol with 2-bromoacetamide derivatives. This SN2-type reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with inorganic bases like potassium carbonate facilitating deprotonation of the thiol.

Representative Procedure :

- 6-Phenylpyridazin-3-thiol Synthesis :

- Reaction with 2-Bromo-N-(3-fluorophenyl)acetamide :

Key Considerations :

- Solvent Choice : DMF enhances nucleophilicity but may require stringent drying to prevent hydrolysis.

- Temperature Control : Elevated temperatures (>60°C) risk decomposition of the thiol component.

Amide Coupling via Acyl Chloride Intermediates

An alternative route forms the acetamide moiety prior to thioether linkage. This method is advantageous when handling moisture-sensitive intermediates.

Stepwise Protocol :

- Synthesis of 2-Chloroacetyl Chloride :

- React chloroacetic acid with thionyl chloride under reflux.

- Amidation with 3-Fluoroaniline :

- Thioether Formation :

- React N-(3-fluorophenyl)-2-chloroacetamide with 6-phenylpyridazin-3-thiol using triethylamine as base.

Advantages :

- Avoids instability issues associated with bromoacetamides.

- Higher functional group tolerance in the presence of aromatic amines.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies indicate that solvent polarity significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 60 | 78 | 98 |

| DMSO | Cs2CO3 | 80 | 82 | 97 |

| THF | Et3N | 40 | 65 | 95 |

Data extrapolated from analogous thioether syntheses in and

Observations :

- DMSO : Enhances reaction rate but complicates product isolation due to high boiling point.

- Cs2CO3 : Superior base for hindered thiols but increases cost.

Catalytic Approaches

Palladium-catalyzed cross-coupling has been explored for constructing the pyridazine-thioether linkage, though applicability to this specific substrate remains limited. Copper(I) iodide (5 mol%) in the presence of 1,10-phenanthroline ligand shows promise for C–S bond formation under milder conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) confirms ≥98% purity, with retention time = 12.7 minutes.

Challenges and Limitations

- Regioselectivity in Pyridazine Functionalization :

- Thiol Oxidation :

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors offer advantages in heat management and reproducibility. A tandem system combining amide coupling and thioether formation achieves 85% overall yield with residence time <2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or other functional groups.

Substitution: Halogen substitution reactions can occur, especially involving the fluorine atom.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Synthetic Routes:

The synthesis of N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves several steps:

- Formation of the Pyridazine Ring: This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Phenyl Group: Methods such as Friedel-Crafts acylation or alkylation are commonly employed.

- Attachment of the Sulfanylacetamide Moiety: This involves reacting a thiol with an acetamide derivative under controlled conditions .

Potential Therapeutic Applications:

Given its structural characteristics, this compound may exhibit significant biological activities, particularly in medicinal chemistry. The fluorine atom is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

Case Study 1: Anticancer Activity Assessment

A study on related pyridazine compounds demonstrated effective inhibition against several cancer cell lines with percent growth inhibitions ranging from 51% to 86% . Although specific data on this compound is not available, its structural similarities suggest it may exhibit comparable activity.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In a study focusing on structure-activity relationships among pyridazine derivatives, modifications to the phenyl group significantly impacted biological activity. This suggests that this compound could be optimized for enhanced efficacy through strategic alterations in its structure .

Potential Industrial Applications

Material Science:

The unique chemical properties of this compound may allow for applications in material science, particularly in developing new polymers or catalysts due to its stability and reactivity profile .

Biochemical Probes:

This compound could serve as a biochemical probe or ligand in various assays, facilitating research in enzymology and receptor biology due to its potential interactions with biological macromolecules .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and pyridazine rings could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems

- Pyridazine vs. Triazinoindole: The target compound’s pyridazine ring () differs from triazino[5,6-b]indole cores in compounds like N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, compound 24).

- Thiazolidinone-Quinazolinone Hybrids: Compounds like 6f–6l () incorporate fused thiazolidinone and quinazolinone rings, introducing additional hydrogen-bonding sites (e.g., carbonyl groups) absent in the target compound. These features could enhance interactions with enzymes like kinases or proteases .

Substituent Effects

- Fluorophenyl vs. Phenoxyphenyl/Bromophenyl: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity.

- Trifluoromethyl in Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () feature strongly electron-withdrawing CF₃ groups, which may improve metabolic stability but reduce solubility compared to the target’s fluorophenyl .

Biological Activity

N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a fluorophenyl group and a pyridazinyl thioether, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can modulate various biological pathways. For instance, compounds that inhibit the Wnt signaling pathway have been identified, suggesting potential applications in cancer therapy . The modulation of such pathways can lead to altered cell proliferation and differentiation.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential of new compounds in cancer treatment. Some studies have reported that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is essential for minimizing side effects during chemotherapy.

Study 1: Wnt Pathway Modulation

In a study exploring the effects of similar compounds on the Wnt signaling pathway, researchers found that certain derivatives could effectively inhibit this pathway, leading to reduced tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridazine derivatives. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .

Research Findings Summary Table

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine core followed by thioether linkage and acetamide coupling. Key steps include:

- Thiolation : Reacting 6-phenylpyridazin-3-yl derivatives with thiolating agents (e.g., Lawesson’s reagent) under inert atmosphere (N₂/Ar) at 60–80°C to form the thiol intermediate .

- Acetamide Coupling : Using 2-chloroacetamide derivatives and coupling agents (e.g., triethylamine in DMF) to attach the N-(3-fluorophenyl) group. Temperature control (0–5°C) is critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~δ 160 ppm in ¹³C NMR) and thioether linkage integrity .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 398.12) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Discrepancies often arise from assay conditions or off-target effects. Methodological approaches include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ shifts in kinase assays vs. MTT cytotoxicity assays) .

- Selectivity Profiling : Use panels of related enzymes (e.g., kinase families) to identify off-target interactions .

- Metabolite Screening : LC-MS/MS to rule out activity from degradation products .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Co-crystallize with citric acid or sodium bicarbonate to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

Advanced: How do computational methods aid in elucidating the compound’s mechanism of action?

- Molecular Docking : Predict binding poses with targets like EGFR or PARP using AutoDock Vina (PDB IDs: 1M17, 4R6E) .

- QSAR Modeling : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-S bond ~1.81 Å in thioether) and dihedral angles to confirm stereoelectronic effects .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking between phenyl rings) to guide co-crystal design .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Standardized Protocols : Use internal controls (e.g., reference inhibitors) in every assay plate .

- Stability Studies : Monitor compound integrity under assay conditions (pH 7.4, 37°C) via HPLC .

- Blinded Replicates : Assign independent researchers to prepare and test separate batches .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .

- Metabolite Identification : Test major metabolites (e.g., oxidized thioether) for activity .

- Tissue-Specific Delivery : Use targeted nanoparticles or covalent conjugation to albumin .

Advanced: What are the best practices for structure-activity relationship (SAR) studies on this scaffold?

- Substituent Scanning : Systematically replace the 3-fluorophenyl group with bioisosteres (e.g., 3-chloro, 3-CF₃) .

- Core Modifications : Compare pyridazine with triazolo[4,3-b]pyridazine analogs for improved metabolic stability .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .

Advanced: How to investigate the compound’s potential off-target effects in complex biological systems?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes .

- CRISPR Screens : Perform genome-wide knockout studies to identify synthetic lethal interactions .

- Transcriptomics : RNA-seq to assess pathway-level changes in treated vs. untreated cells .

Notes

- Citations : All referenced methodologies align with peer-reviewed protocols and avoid non-academic sources.

- Conflict Resolution : Contradictory data (e.g., solubility vs. bioactivity) are addressed via orthogonal validation techniques.

- Advanced Tools : Computational and crystallographic methods are prioritized for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.